2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c24-21(27)20-18-8-4-3-5-9-19(18)31-23(20)25-22(28)16-10-12-17(13-11-16)32(29,30)26-14-6-1-2-7-15-26/h10-13H,1-9,14-15H2,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPQVXQLSJPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Thiophene derivatives, in general, have been shown to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential.
Biological Activity
The compound 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 489.65 g/mol. The structure includes a cyclohepta[b]thiophene core, which is known for its unique electronic properties that can influence biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O4S2 |
| Molecular Weight | 489.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1216510-23-4 |
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of compounds containing the cyclohepta[b]thiophene scaffold. One notable study evaluated a related compound and reported significant growth inhibition across various cancer cell lines:
- GI50 Values : The compound demonstrated submicromolar GI50 values against several cancer cell lines including A549 (non-small cell lung cancer), OVACAR (ovarian cancer), and CAKI-1 (renal cancer) with values as low as 0.69 μM .
- Mechanism of Action : The mechanism involves induction of cell cycle arrest , particularly at the G2/M phase, and activation of apoptotic pathways as evidenced by caspase activation .
In Vivo Efficacy
In vivo studies using murine models have shown that compounds similar to this one can effectively reduce tumor growth compared to untreated controls. For instance, in a CT26 murine model, significant tumor size reduction was observed following treatment with related cyclohepta[b]thiophene derivatives .
Case Studies
Several case studies illustrate the biological activity of compounds in this class:
- Study on Compound 17 :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
A comparison of the biological activity of this compound with other related compounds reveals distinct advantages:
| Compound Name | GI50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro... | 0.69 | A549 | Cell cycle arrest |
| ELR510444 | 9.0 | MDA-MB-231 | Microtubule disruption |
| Benzothiophene derivative | <30 | Various | Colchicine binding site |
Q & A
Q. What are the critical steps and conditions for synthesizing 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
The synthesis typically involves:
- Sulfonylation : Introducing the azepan-1-ylsulfonyl group via reaction of 4-(chlorosulfonyl)benzoyl chloride with azepane under inert conditions (e.g., dry dichloromethane) at 0–5°C, using triethylamine as a catalyst .
- Amidation : Coupling the sulfonylated intermediate with the cyclohepta[b]thiophene-3-carboxamide core using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR (DMSO-d6) to confirm regiochemistry of the sulfonamide and carboxamide groups. Aromatic protons typically resonate at δ 7.5–8.2 ppm, while the azepane protons appear as multiplets at δ 1.4–3.1 ppm .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
- X-ray Crystallography : For unambiguous structural confirmation, though single-crystal growth may require slow evaporation from DMSO .
Q. What preliminary biological activities have been reported for related sulfonamide-thiophene derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide-mediated inhibition of dihydropteroate synthase .
- Anticancer Potential : IC values of 10–50 µM against HepG2 and MCF-7 cell lines, linked to thiophene-induced apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
Yield improvements (from ~60% to >85%) require:
- Solvent Selection : Replace dichloromethane with anhydrous THF to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain reaction at 0°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Screening : Substitute triethylamine with DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
Q. How should contradictory data on biological activity across structural analogs be resolved?
Conflicting results (e.g., variable IC values) may arise from:
- Structural Modifications : Compare analogs with substituent changes (Table 1). For example, replacing ethylsulfonyl (IC = 12 µM) with azepane-sulfonyl groups improves solubility and target binding .
- Assay Conditions : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) to reduce variability .
Table 1 : Bioactivity trends in sulfonamide-thiophene derivatives
| Substituent | Anticancer IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Ethylsulfonyl | 25 ± 3 | 8 ± 1.2 |
| Azepane-1-ylsulfonyl | 18 ± 2 | 4 ± 0.8 |
| Piperidinylsulfonyl | 30 ± 4 | 10 ± 1.5 |
| Data inferred from structurally related compounds . |
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., varying sulfonamide ring size: piperidine vs. azepane) to correlate steric/electronic effects with activity .
- Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB: 1AJ0). The azepane group’s flexibility may enhance hydrophobic pocket binding .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxamide) in HepG2 lysates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
